molecular formula C12H18N2O2 B8599040 2-(4-Dimethylamino-phenyl)-N-methoxy-N-methyl-acetamide

2-(4-Dimethylamino-phenyl)-N-methoxy-N-methyl-acetamide

Cat. No. B8599040
M. Wt: 222.28 g/mol
InChI Key: QYMBEIGVEBSSJE-UHFFFAOYSA-N
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Patent
US07626021B2

Procedure details

To a 0° C. mixture of 4-(dimethylamino)phenylacetic acid (4.91 g, 27.40 mmol) in tetrahydrofuran (150 ml), were added 2-chloro-4,6-dimethoxy-1,3,5-triazine (5.05 g, 28.76 mmol) and 4-methylmorpholine (9.6 ml, 87.32 mmol). The reaction mixture was stirred for 1 hour at 0° C. N,O-dimethylhydroxylamine hydrochloride (5.35 g, 54.84 mmol) was added and stirred for 18 hours at room temperature. The reaction was quenched with saturated ammonium chloride solution, and extracted with methylene chloride. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography (0 to 40% ethyl acetate in hexanes) to give 2.76 g (45%) of 2-(4-dimethylamino-phenyl)-N-methoxy-N-methyl-acetamide. 1H NMR (250 MHz, CDCl3) δ 7.15 (d, J=8.7 Hz, 2H), 6.67 (s, J=8.7 Hz, 2H), 3.65 (s, 2H), 3.58 (s, 3H), 3.16 (s, 3H), 2.89 (s, 6H).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](O)=[O:11])=[CH:5][CH:4]=1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:33][NH:34][O:35][CH3:36]>O1CCCC1>[CH3:1][N:2]([CH3:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([N:34]([O:35][CH3:36])[CH3:33])=[O:11])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)CC(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Name
Quantity
9.6 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.35 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0 to 40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)CC(=O)N(C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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